Benzyl beta-L-arabinopyranoside tribenzoate
Benzyl beta-L-arabinopyranoside tribenzoate
Brand Name:
Vulcanchem
CAS No.:
18403-14-0
VCID:
VC0091541
InChI:
InChI=1S/C33H28O8/c34-30(24-15-7-2-8-16-24)39-27-22-38-33(37-21-23-13-5-1-6-14-23)29(41-32(36)26-19-11-4-12-20-26)28(27)40-31(35)25-17-9-3-10-18-25/h1-20,27-29,33H,21-22H2/t27-,28-,29+,33-/m0/s1
SMILES:
C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula:
C33H28O8
Molecular Weight:
552.579
Benzyl beta-L-arabinopyranoside tribenzoate
CAS No.: 18403-14-0
Cat. No.: VC0091541
Molecular Formula: C33H28O8
Molecular Weight: 552.579
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18403-14-0 |
|---|---|
| Molecular Formula | C33H28O8 |
| Molecular Weight | 552.579 |
| IUPAC Name | [(3S,4S,5R,6S)-4,5-dibenzoyloxy-6-phenylmethoxyoxan-3-yl] benzoate |
| Standard InChI | InChI=1S/C33H28O8/c34-30(24-15-7-2-8-16-24)39-27-22-38-33(37-21-23-13-5-1-6-14-23)29(41-32(36)26-19-11-4-12-20-26)28(27)40-31(35)25-17-9-3-10-18-25/h1-20,27-29,33H,21-22H2/t27-,28-,29+,33-/m0/s1 |
| Standard InChI Key | AZKSRSMFYUUXHN-MKYOLNSUSA-N |
| SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator